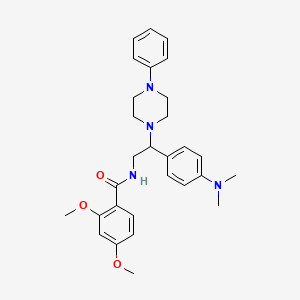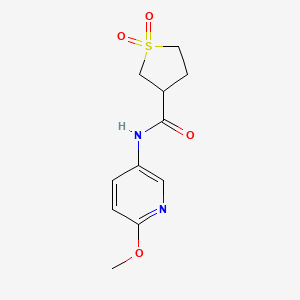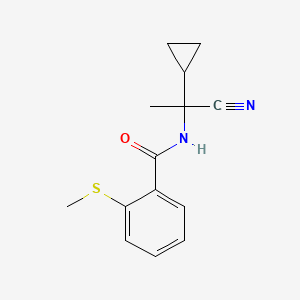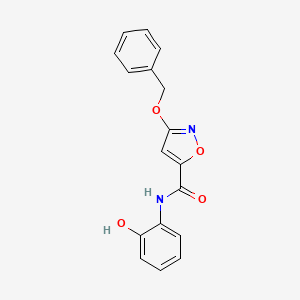
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound often explored in scientific research. Its unique structural attributes make it valuable for studying various chemical reactions and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of 6-methylpyridazin-3-ol, followed by the nucleophilic substitution with piperidin-1-yl-3-phenylpropan-1-one under specific reaction conditions. Typically, this involves using a suitable base like potassium carbonate in a polar solvent such as dimethylformamide (DMF), with the reaction occurring at elevated temperatures for several hours.
Industrial Production Methods: Industrial synthesis mirrors the laboratory routes but on a larger scale. Automation and continuous flow chemistry might be employed to ensure consistency and efficiency. Scale-up considerations would include solvent recovery and waste minimization strategies.
化学反应分析
Types of Reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or dichromate.
Reduction: : Reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: : Can undergo nucleophilic substitution reactions, particularly on the pyridazinyl group.
Oxidation Reagents: : Potassium permanganate, dichromate.
Reduction Reagents: : Hydrogen gas, palladium on carbon.
Solvents: : DMF, dichloromethane.
Catalysts: : Palladium on carbon, potassium carbonate.
From Oxidation: : Formation of ketones or carboxylic acids.
From Reduction: : Alcohols or fully reduced alkanes.
From Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Reaction Mechanisms: : Used to study mechanistic pathways in organic synthesis.
Catalysis: : Role in catalytic processes, especially in metal-catalyzed reactions.
Biological Probing: : Utilized as a probe to understand biological processes and enzyme interactions.
Binding Studies: : Investigation of binding affinity to receptors and enzymes.
Therapeutic Potential: : Examined for its potential as a therapeutic agent in various diseases, including neurological disorders.
Material Science: : Possible applications in designing new materials with desired chemical properties.
Pharmaceutical Development: : As a precursor or intermediate in the synthesis of complex pharmaceuticals.
作用机制
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one exerts its effects primarily by interacting with specific molecular targets. These targets may include enzymes or receptors involved in signal transduction pathways. The mechanism often involves binding to the active site or allosteric modulation, leading to changes in activity or function.
Molecular Targets and Pathways:Enzymes: : Possible interaction with kinases or other regulatory enzymes.
Receptors: : Binding to neurotransmitter receptors could be studied for its potential therapeutic effects.
Signaling Pathways: : Investigation of its role in key pathways like MAPK or PI3K.
相似化合物的比较
Similar Compounds:
1-(4-(2-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Shares a similar core structure but differs in the pyridine substituent.
1-(4-((2-Methylpyridin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: : Another variant with a different position of the methyl group.
1-(4-(3-Pyridyl)piperidin-1-yl)-3-phenylpropan-1-one: : Differing pyridine ring positioning.
Uniqueness: The unique feature of 1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is its 6-methylpyridazinyl group, which imparts distinct reactivity and binding characteristics, setting it apart from its analogs
There you have it, a comprehensive breakdown of this compound
属性
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXHDMFFYTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802182.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)

![2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2802187.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)




![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)

![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)
![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)

